molecular formula C11H7ClN2O2 B13923761 2-chloro-4-hydroxy-8-methoxy3-Quinolinecarbonitrile

2-chloro-4-hydroxy-8-methoxy3-Quinolinecarbonitrile

Cat. No.: B13923761
M. Wt: 234.64 g/mol
InChI Key: LFFNCMOVIMCBTP-UHFFFAOYSA-N
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Description

2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile typically involves the reaction of 2-chloro-4-hydroxyquinoline with methoxyacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    8-hydroxy-2-methylquinoline: Used as a catalyst in various chemical reactions.

    4-chloro-8-methoxy-2-methylquinoline: Similar in structure but with different substituents.

Uniqueness

2-chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H7ClN2O2/c1-16-8-4-2-3-6-9(8)14-11(12)7(5-13)10(6)15/h2-4H,1H3,(H,14,15)

InChI Key

LFFNCMOVIMCBTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=C(C2=O)C#N)Cl

Origin of Product

United States

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